molecular formula C12H12INO2 B7595084 [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol

Cat. No. B7595084
M. Wt: 329.13 g/mol
InChI Key: DQSHECSFTZGHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol, also known as IFM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan and has been found to have various biochemical and physiological effects.

Scientific Research Applications

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been used in drug discovery as a lead compound for developing new drugs. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to interact with various proteins, making it a useful tool for studying protein-ligand interactions in chemical biology.

Mechanism of Action

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to interact with various proteins, including tubulin and Hsp90. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol also binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity and leading to the degradation of client proteins.
Biochemical and Physiological Effects:
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle formation and inhibiting the chaperone activity of Hsp90. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has also been found to inhibit the production of inflammatory cytokines and angiogenic factors, making it a potential candidate for treating inflammatory diseases and angiogenesis-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in lab experiments is its ability to interact with various proteins, making it a useful tool for studying protein-ligand interactions. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Further research is needed to fully understand the potential applications of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in scientific research. Some possible future directions include:
1. Developing [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol derivatives with improved potency and selectivity for specific protein targets.
2. Investigating the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol as a lead compound for developing new drugs for cancer and other diseases.
3. Studying the in vivo efficacy and safety of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in animal models.
4. Exploring the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in combination therapy with other anti-cancer drugs.
5. Investigating the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in treating other diseases, such as inflammatory disorders and angiogenesis-related disorders.
Conclusion:
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is a promising compound with potential applications in various scientific research areas, including cancer research, drug discovery, and chemical biology. Its ability to interact with various proteins makes it a useful tool for studying protein-ligand interactions. Further research is needed to fully understand the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in scientific research and to develop new treatments for cancer and other diseases.

Synthesis Methods

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol can be synthesized by reacting furan-2-carboxaldehyde with 2-iodoaniline in the presence of a reducing agent such as sodium borohydride. The reaction yields [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol as a white solid, which can be purified by recrystallization.

properties

IUPAC Name

[5-[(2-iodoanilino)methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c13-11-3-1-2-4-12(11)14-7-9-5-6-10(8-15)16-9/h1-6,14-15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSHECSFTZGHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol

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